4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17418984
InChI: InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
SMILES:
Molecular Formula: C14H11ClN2O5S
Molecular Weight: 354.8 g/mol

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

CAS No.:

Cat. No.: VC17418984

Molecular Formula: C14H11ClN2O5S

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid -

Specification

Molecular Formula C14H11ClN2O5S
Molecular Weight 354.8 g/mol
IUPAC Name 4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid
Standard InChI InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Standard InChI Key KKXJOZMWPUNFLD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Benzoic acid moiety: Provides a carboxylic acid group (COOH-\text{COOH}) capable of hydrogen bonding and salt formation.

  • Ureido bridge (NHCONH-\text{NHCONH}-): Links the benzoic acid to the chlorosulfonyl-substituted phenyl ring, introducing hydrogen-bonding potential and conformational rigidity.

  • Chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions .

The spatial arrangement of these groups, as inferred from related ureido-benzoic acid derivatives , suggests a planar configuration that may facilitate interactions with biological targets such as enzymes or receptors.

Physicochemical Properties

Key properties include:

  • Molecular weight: 354.77 g/mol .

  • Solubility: Limited aqueous solubility due to the aromatic and sulfonyl groups; likely soluble in polar aprotic solvents like dimethylformamide (DMF).

  • Reactivity: The chlorosulfonyl group is prone to hydrolysis under basic conditions, forming sulfonic acids, while the ureido linkage may undergo acid- or base-catalyzed cleavage .

Synthetic Methodologies

Challenges and Optimization

  • Selectivity: Avoiding over-sulfonation or side reactions at the carboxylic acid group requires precise temperature and stoichiometric control.

  • Purification: Chromatographic techniques or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .

Comparative Analysis with Structural Analogs

Compound NameKey Structural FeaturesDistinctive Properties
4-Chloro-2-[3-(4-iodo-phenyl)-ureido]-benzoic acid Iodo-substituted phenyl ringEnhanced halogen bonding potential
4-Aminobenzoic acid Primary amine substitutionLocal anesthetic applications
Irosustat Sulfamate esterClinical STS inhibition (IC~50~: 1.06 nM)

The chlorosulfonyl group in 4-(3-(4-(chlorosulfonyl)phenyl)ureido)benzoic acid differentiates it from these analogs, offering a balance of electrophilicity and stability that may optimize drug-target interactions .

Biological Interactions and Mechanistic Insights

Cytotoxicity and Selectivity

While toxicity data for this specific compound are lacking, structurally similar ureido-benzoic acids exhibit moderate cytotoxicity in vitro, necessitating further studies to evaluate therapeutic windows .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluating STS inhibitory activity using radioisotope enzymatic assays .

  • Derivatization: Exploring substitutions on the phenyl ring to modulate solubility and target affinity.

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